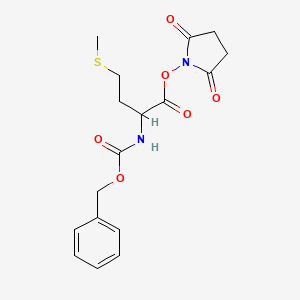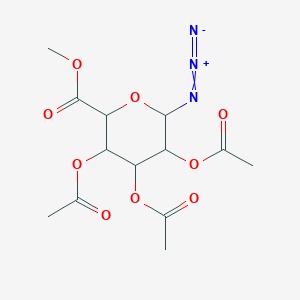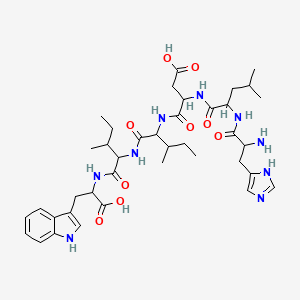![molecular formula C26H46N2O8 B12320584 tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate;tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B12320584.png)
tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate;tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[45]decane-9-carboxylate and tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[45]decane-9-carboxylate are stereoisomers of a spirocyclic compound These compounds are characterized by their unique spirocyclic structure, which includes a nitrogen atom and an oxygen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of these compounds typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with sodium borohydride in methanol at 0°C. The reaction mixture is stirred at room temperature for 2 hours, followed by the removal of the solvent under reduced pressure. The residue is then partitioned between ethyl acetate and water to isolate the desired product .
Industrial Production Methods
Industrial production methods for these compounds are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
These compounds can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the carbonyl group to a hydroxyl group.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent and Dess-Martin periodinane.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group yields a hydroxyl compound.
Aplicaciones Científicas De Investigación
These compounds have several scientific research applications, including:
Medicinal Chemistry: They are used as intermediates in the synthesis of various pharmaceuticals.
Material Science: Their unique spirocyclic structure makes them useful in the development of new materials with specific properties.
Organic Synthesis: They serve as building blocks for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of these compounds depends on their specific application. In medicinal chemistry, they may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved can vary depending on the specific compound and its intended use.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
Uniqueness
The uniqueness of tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate and tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate lies in their specific stereochemistry and spirocyclic structure. This unique structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and reactivity compared to other similar compounds .
Propiedades
Fórmula molecular |
C26H46N2O8 |
|---|---|
Peso molecular |
514.7 g/mol |
Nombre IUPAC |
tert-butyl (3S,5S)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate;tert-butyl (3R,5R)-3-hydroxy-1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/2C13H23NO4/c2*1-12(2,3)18-11(16)14-6-4-5-13(9-14)7-10(15)8-17-13/h2*10,15H,4-9H2,1-3H3/t2*10-,13-/m10/s1 |
Clave InChI |
MWURZQIGPVOGFW-CKNWQNQASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@]2(C1)C[C@H](CO2)O.CC(C)(C)OC(=O)N1CCC[C@@]2(C1)C[C@@H](CO2)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)O.CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-Hydroxy-10,10a-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)ethanone](/img/structure/B12320514.png)


![10-hydroxy-1,6,6-trimethyl-10-(2-oxopropyl)-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-11-one](/img/no-structure.png)
![4'-Chloro-5'-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-furan]-3,3'-dione](/img/structure/B12320536.png)



![2-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)acetaldehyde](/img/structure/B12320560.png)
![3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12320576.png)
